molecular formula C11H21NO4 B13449555 (3S)-3-{[(tert-butoxy)carbonyl](methyl)amino}pentanoic acid

(3S)-3-{[(tert-butoxy)carbonyl](methyl)amino}pentanoic acid

Cat. No.: B13449555
M. Wt: 231.29 g/mol
InChI Key: LWTFASBZQNWUON-QMMMGPOBSA-N
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Description

(3S)-3-{(tert-butoxy)carbonylamino}pentanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is of significant interest in the field of peptide synthesis and medicinal chemistry due to its unique structural properties.

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

(3S)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid

InChI

InChI=1S/C11H21NO4/c1-6-8(7-9(13)14)12(5)10(15)16-11(2,3)4/h8H,6-7H2,1-5H3,(H,13,14)/t8-/m0/s1

InChI Key

LWTFASBZQNWUON-QMMMGPOBSA-N

Isomeric SMILES

CC[C@@H](CC(=O)O)N(C)C(=O)OC(C)(C)C

Canonical SMILES

CCC(CC(=O)O)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-{(tert-butoxy)carbonylamino}pentanoic acid typically involves the protection of the amine group using the tert-butoxycarbonyl (Boc) group. The Boc group can be introduced by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of (3S)-3-{(tert-butoxy)carbonylamino}pentanoic acid may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids, with the Boc group being used to protect the amine functionalities during the synthesis. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(3S)-3-{(tert-butoxy)carbonylamino}pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) for Boc deprotection.

Major Products Formed

The major products formed from these reactions include deprotected amines, oxo derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3S)-3-{(tert-butoxy)carbonylamino}pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is utilized in the study of protein structure and function.

    Medicine: It serves as a building block for the development of pharmaceutical compounds and therapeutic peptides.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-{(tert-butoxy)carbonylamino}pentanoic acid involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amine functionality, allowing for selective reactions at other sites of the molecule. Upon deprotection, the free amine can participate in further chemical reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the nature of the peptides or compounds being synthesized.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-amino-3-methylpentanoic acid: Lacks the Boc protecting group.

    (3S)-3-{(benzyloxy)carbonylamino}pentanoic acid: Contains a benzyloxycarbonyl (Cbz) protecting group instead of Boc.

    (3S)-3-{(fluorenylmethoxy)carbonylamino}pentanoic acid: Contains a fluorenylmethoxycarbonyl (Fmoc) protecting group.

Uniqueness

The uniqueness of (3S)-3-{(tert-butoxy)carbonylamino}pentanoic acid lies in its Boc protecting group, which provides stability under mild acidic conditions and can be easily removed using trifluoroacetic acid. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amine groups are crucial.

Biological Activity

(3S)-3-{(tert-butoxy)carbonylamino}pentanoic acid, commonly referred to as Boc-3-amino-4-pentanoic acid, is a synthetic amino acid derivative notable for its applications in peptide synthesis and medicinal chemistry. This article examines its biological activity, synthesis pathways, and potential therapeutic roles.

Chemical Structure and Properties

The compound features a pentanoic acid backbone with a tert-butoxycarbonyl (Boc) protecting group on the amino functionality and a methyl group at the third carbon. Its molecular formula is C11H19NO5C_11H_{19}NO_5, with a molecular weight of approximately 245.27 g/mol.

Structural Characteristics

FeatureDescription
Molecular Formula C11H19NO5C_{11}H_{19}NO_5
Molecular Weight 245.27 g/mol
Functional Groups Amino, carboxylic acid, Boc group

Synthesis

The synthesis of (3S)-3-{(tert-butoxy)carbonylamino}pentanoic acid typically involves several steps:

  • Formation of the Boc-protected amino acid : The initial step involves the protection of the amino group using tert-butoxycarbonyl chloride.
  • Alkylation : The Boc-protected amino acid undergoes alkylation with an appropriate alkyl halide to introduce the methyl group.
  • Deprotection : The final step involves removing the Boc group under acidic conditions to yield the free amino acid.

These steps emphasize the importance of protecting groups in organic synthesis, allowing for selective reactions without interference from functional groups.

Case Studies and Research Findings

  • Peptide Synthesis Applications : Research indicates that Boc-protected amino acids are crucial in synthesizing peptide sequences that can modulate biological functions, such as receptor binding and enzyme activity .
  • Inhibition Studies : Compounds structurally related to (3S)-3-{(tert-butoxy)carbonylamino}pentanoic acid have shown micromolar inhibition against various targets in pharmacological studies. For instance, derivatives have been tested for their binding affinities to specific receptors involved in cancer cell proliferation .
  • Stability and Interaction Studies : Interaction studies reveal that the stability of Boc-protected amino acids under physiological conditions allows for their incorporation into peptides without premature degradation .

Potential Therapeutic Applications

The unique structural characteristics of (3S)-3-{(tert-butoxy)carbonylamino}pentanoic acid make it a candidate for:

  • Drug Development : Its role as an intermediate in synthesizing bioactive compounds positions it as a valuable asset in pharmaceutical research.
  • Cancer Therapy : Given the inhibition potential observed in related compounds, further exploration could lead to novel anticancer agents targeting specific pathways .

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